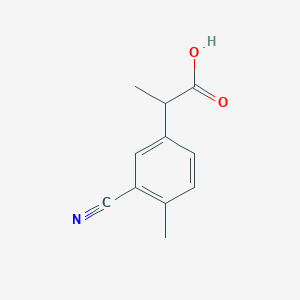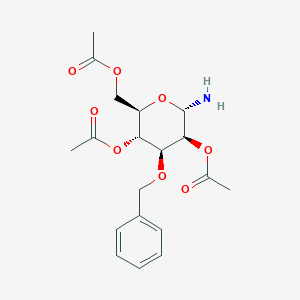![molecular formula C14H24F2N2O2 B13078560 tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13078560.png)
tert-Butyl5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H24F2N2O2 and a molecular weight of 290.35 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure that imparts distinct chemical and physical properties.
Méthodes De Préparation
The synthesis of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves multiple steps. One common method includes the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds.
Applications De Recherche Scientifique
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: This compound can be used in the study of enzyme inhibitors and receptor modulators due to its unique structure.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear or planar molecules, making it a potent inhibitor or modulator. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl 4-amino-3,3-difluoropiperidine-1-carboxylate
- tert-Butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate
- tert-Butyl 8,8-difluoro-2-azabicyclo[5.1.0]octane-2-carboxylate
- tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
These compounds share similar spirocyclic structures but differ in the position and number of fluorine atoms, as well as other substituents. The uniqueness of tert-Butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H24F2N2O2 |
|---|---|
Poids moléculaire |
290.35 g/mol |
Nom IUPAC |
tert-butyl 5,5-difluoro-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H24F2N2O2/c1-12(2,3)20-11(19)18-9-6-13(7-10-18)14(15,16)5-4-8-17-13/h17H,4-10H2,1-3H3 |
Clé InChI |
WFPSTFVILMAHCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCCN2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13078478.png)
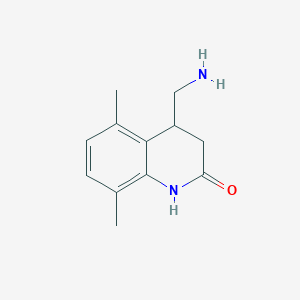
![3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13078483.png)
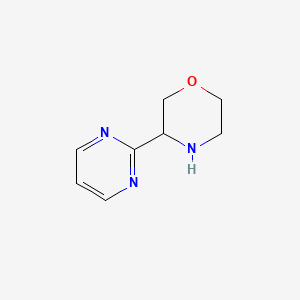
![1-Methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13078492.png)
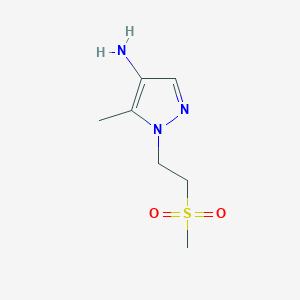

![3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13078517.png)


